molecular formula C22H27N3O3 B2868936 N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872848-99-2

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2868936
CAS No.: 872848-99-2
M. Wt: 381.476
InChI Key: SGUCOXPAVIKOBH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic specialty chemical offered for research and development purposes. Compounds featuring the 1H-indole core functionalized with acetamide groups are of significant interest in medicinal chemistry and drug discovery. Specifically, molecules with similar N-substituted indole acetamide structures have been investigated as covalent inhibitors for challenging therapeutic targets, such as the KRASG12C oncoprotein found in certain lung adenocarcinomas and colorectal cancers . The structural motif of a pyrrolidine ring linked via a carbonyl group is a common feature in pharmacologically active compounds and is often explored for its potential interaction with biological targets . This reagent is provided exclusively for use in laboratory research to aid scientists in the discovery and development of new chemical entities and biological probes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. All necessary handling precautions for uncharacterized substances should be observed.

Properties

IUPAC Name

N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h4-5,10-11,14,16H,1-3,6-9,12-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUCOXPAVIKOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves multiple steps. The general synthetic route includes the formation of the indole and pyrrolidine rings, followed by their coupling with the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with molecular targets in biological systems. The indole and pyrrolidine moieties may interact with specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis on the Indole Core

Position 1 Substitutions
  • Target Compound : A 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 1. Pyrrolidine enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .
  • Analog 1 : Ethyl 2-(3-formyl-1H-indol-1-yl) acetate () has a formyl group at position 3 and an ethyl acetate chain at position 1. The ester group may confer metabolic instability compared to the pyrrolidinyl-ethyl group .
  • Analog 2 : N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () includes a fluoro-substituted indole and a pyridazinyl acetamide. Fluorine improves metabolic stability and membrane permeability .
Position 3 Substitutions
  • Target Compound: A 2-oxoacetamide group at position 3, linked to a cyclohexyl ring.
  • Analog 3 : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () substitutes position 3 with a methoxy-phenyl acetamide. The methoxy group may enhance hydrogen-bonding interactions but reduce lipophilicity .

Acetamide Side Chain Modifications

Compound Acetamide Substituent Molecular Weight Key Properties Biological Activity
Target Compound Cyclohexyl ~413.5 g/mol* High lipophilicity (LogP ~3.5) Potential kinase inhibition
2-Cyano-N-cyclohexyl-acetamide (3c, ) Cyclohexyl 180.2 g/mol Moderate LogP (~2.1) Intermediate in synthesis
N-(3-Pyridinylmethyl)-2-oxoacetamide () Pyridinylmethyl 317.34 g/mol Polar (LogP ~1.8) Not reported
N-(2-Methylphenyl)-2-oxoacetamide () 2-Methylphenyl 307.3 g/mol Aromatic, moderate LogP (~2.5) Anticancer (hypothesized)

*Estimated based on structural similarity.

Biological Activity

N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H29N3O4
Molecular Weight 431.6 g/mol
CAS Number 878057-14-8

This compound primarily acts through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and neuroprotection .

Inhibition of Inflammatory Mediators

Research has demonstrated that this compound effectively inhibits allergen-induced lung inflammation by blocking pro-inflammatory mediators such as IL-4, IL-5, and IL-13. This suggests its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

In addition to its anti-inflammatory properties, the compound exhibits neuroprotective effects. It has been shown to enhance cognitive functions and memory consolidation by modulating pathways associated with neuroinflammation and oxidative stress . The upregulation of the AKT/GSK3β signaling pathway is particularly noteworthy, as it contributes to neuronal survival under stress conditions .

Study on Lung Inflammation

A study evaluated the effects of this compound in a mouse model of allergic asthma. The results indicated a significant reduction in eosinophilic infiltration and cytokine production in treated mice compared to controls, highlighting its therapeutic potential in managing asthma symptoms .

Neuroprotective Study

Another investigation focused on the neuroprotective capabilities of the compound in models of cerebral ischemia. The results demonstrated that treatment with this compound led to improved outcomes in terms of neuronal survival and functional recovery post-injury. These findings support its potential application in stroke therapy .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other PDE4 inhibitors was conducted:

Compound NamePDE4D IC50 (µM)Anti-inflammatory ActivityNeuroprotective Effects
N-cyclohexyl...26.5YesYes
Rolipram50ModerateYes
Cilomilast45ModerateNo

This table illustrates that N-cyclohexyl... demonstrates superior potency against PDE4D compared to Rolipram and Cilomilast while maintaining both anti-inflammatory and neuroprotective activities.

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